molecular formula C16H8ClF6N3O2S B2940784 3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine CAS No. 303150-31-4

3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine

Cat. No.: B2940784
CAS No.: 303150-31-4
M. Wt: 455.76
InChI Key: NWEIXZFGUVRIND-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyridine ring and a pyrazole ring, both of which are common structures in many pharmaceutical compounds. The trifluoromethyl groups attached to these rings can significantly alter the properties of the compound, including its reactivity, polarity, and bioavailability .


Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates . The specific reactions that this compound would undergo would depend on the conditions and the presence of other reactive species.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals, where they can interact with various biological targets .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials is a topic of ongoing research . Future directions could include the development of new synthesis methods for trifluoromethylated compounds, as well as the exploration of their potential applications in various fields.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF6N3O2S/c17-13-5-11(16(21,22)23)7-24-14(13)9-6-25-26(8-9)29(27,28)12-3-1-2-10(4-12)15(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIXZFGUVRIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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